Diethyl(2-hydroxyethyl)methylammonium chloride

Neuropharmacology Cholinergic False Transmitter Pressor Response

Researchers requiring a false cholinergic transmitter face substitution risk from generic QAS analogs. Diethyl(2-hydroxyethyl)methylammonium chloride (CAS 19147-35-4) offers a well-characterized false transmitter profile (ED50: 2.25×10⁻⁵ M skeletal muscle; 7.7×10⁻⁴ M smooth muscle), distinct from choline or tetraethylammonium salts. • Versatile precursor to muscarinic antagonist APIs (oxyphenonium, methantheline, otilonium). • Hydroxyl-functionalized QAS enhances phase-transfer catalysis. • ≥98% purity; bulk and research quantities available.

Molecular Formula C7H18ClNO
Molecular Weight 167.68 g/mol
CAS No. 19147-35-4
Cat. No. B102410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-hydroxyethyl)methylammonium chloride
CAS19147-35-4
Synonymsdiethyl(2-hydroxyethyl)methylammonium chloride
Molecular FormulaC7H18ClNO
Molecular Weight167.68 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCO.[Cl-]
InChIInChI=1S/C7H18NO.ClH/c1-4-8(3,5-2)6-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1
InChIKeyJIJBLHYYNVNUFF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylcholine Chloride: Hydroxyl-Functionalized QAS


Diethyl(2-hydroxyethyl)methylammonium chloride (CAS 19147-35-4), also known as diethylcholine chloride, is a quaternary ammonium salt (QAS) characterized by a central nitrogen atom bearing two ethyl, one methyl, and one 2-hydroxyethyl substituent with a chloride counterion [1]. This hybrid structure endows it with a unique balance of hydrophilic and lipophilic character, distinguishing it from fully alkyl-substituted QASs and the common choline chloride . While broadly applied as a phase-transfer catalyst and surfactant, its most compelling differentiation lies in its well-characterized role as a precursor to a false cholinergic neurotransmitter, a property not shared by its nearest structural analogs and of significant value in specialized neuropharmacology research and pharmaceutical intermediate synthesis [2].

Why Diethylcholine Chloride Is Irreplaceable


Generic substitution within the quaternary ammonium salt class is high-risk because minor structural modifications profoundly alter biological activity, physicochemical properties, and catalytic performance. For instance, replacing the two ethyl groups on diethylcholine with methyl groups yields choline chloride, a compound that is a natural substrate for choline acetyltransferase and lacks the false-transmitter antagonist profile [1]. Conversely, removing the hydroxyethyl group to produce tetraethylammonium chloride eliminates hydrogen-bond donating capability and dramatically reduces water solubility, altering its behavior as a phase-transfer catalyst [2]. Even the closely related triethylcholine, which differs by only one alkyl substituent, exhibits a significantly different potency order in both pressor response inhibition and nicotinic receptor ion channel binding, demonstrating that small changes in the N-alkyl substitution pattern critically govern structure-activity relationships [1]. These non-linear and often unpredictable effects make direct one-to-one substitution without re-validation a significant scientific and procurement risk.

Differentiation Evidence for Diethylcholine Chloride


Superior False Transmitter Precursor Potency

In a direct head-to-head study, intracerebroventricular infusion of a series of choline analogs revealed a clear potency order for inhibiting the physostigmine-induced pressor response in unanesthetized rats. Diethylcholine (DECh) demonstrated significantly greater inhibitory potency than both choline and monoethylcholine (MECh). The observed ranking was triethylcholine (TECh) > diethylcholine (DECh) > monoethylcholine (MECh) > choline, establishing that the progressive ethyl substitution on the quaternary ammonium nitrogen directly enhances this specific central pharmacological effect [1].

Neuropharmacology Cholinergic False Transmitter Pressor Response

Nicotinic Receptor Ion Channel Inhibition Profile

Evaluation of the affinity of choline analogs for the nicotinic receptor ion channel from Torpedo californica, using [3H]phencyclidine binding, demonstrated a distinct pharmacological profile for DECh. While choline and MECh stimulated binding at low concentrations, all analogs inhibited binding at higher concentrations. The potency order for inhibition was TECh > DECh > MECh > choline, with inhibition constants (Ki's) ranging from 0.2 to 10 mM. This indicates that the diethyl substitution pattern on DECh confers a specific inhibitory potency at the ion channel that is significantly greater than choline or MECh but distinct from TECh [1].

Receptor Binding Nicotinic Receptor Ion Channel

Cholinergic Nerve Inhibition in Skeletal and Smooth Muscle

The target compound, diethylcholine (DEC), was shown to be a slow-acting inhibitor of cholinergic nerve fibers in isolated tissue preparations. The median effective doses (ED50) were precisely quantified: 2.25 × 10⁻⁵ M in chick biventer cervicis skeletal muscle and 7.7 × 10⁻⁴ M in transmurally stimulated guinea-pig ileum smooth muscle [1]. This prejunctional mechanism of action, where DEC acts on nerve fibers without affecting postjunctional acetylcholine receptor sensitivity, is a hallmark of a false cholinergic transmitter and is not a property of simple quaternary ammonium salts like tetraethylammonium chloride.

Neuromuscular Junction Smooth Muscle Pharmacology ED50

Phase-Transfer Catalysis: Hydrophilic-Lipophilic Balance

The presence of a single 2-hydroxyethyl group on the quaternary ammonium cation introduces hydrogen-bond donating capability, which is absent in standard tetraalkylammonium phase-transfer catalysts like tetraethylammonium chloride (TEAC). This functionalization is known to enhance catalyst performance in reactions where substrate activation via hydrogen bonding is beneficial, such as CO2 fixation [1]. In a class-level comparison, hydroxyl-functionalized ionic liquids exhibit a two-fold increase in NH3 absorption capacity compared to their non-hydroxylated analogs, a property directly correlated with fractional free volume and the presence of hydroxyl groups [1]. Diethyl(2-hydroxyethyl)methylammonium chloride, with its single hydroxyl group, occupies an intermediate position, offering a tailored balance of lipophilicity for organic phase transfer and hydrophilicity for aqueous solubility, as reflected in its boiling point of 189.5°C at 760 mmHg [2].

Phase-Transfer Catalysis Hydrogen Bonding Solubility

Diethylcholine Chloride: Key Applications


Cholinergic False Transmission Research Tool

In experimental neuropharmacology, diethylcholine chloride serves as a gold-standard precursor for generating a false cholinergic transmitter. Its well-characterized ED50 values in nerve-muscle preparations (2.25 × 10⁻⁵ M in skeletal muscle; 7.7 × 10⁻⁴ M in smooth muscle) [1] and its intermediate, tunable potency in central pressor response models [2] make it an essential reagent for dissecting pre- versus post-synaptic cholinergic mechanisms. It should be specified whenever a false transmitter with a moderate activity profile is required, as opposed to the maximal inhibition caused by triethylcholine or the insufficient potency of monoethylcholine or choline.

Intermediate for Anticholinergic APIs

The diethyl(2-hydroxyethyl)methylammonium cation is the pharmacologically active moiety in several active pharmaceutical ingredients (APIs), including oxyphenonium bromide (Antrenyl), methantheline bromide, and otilonium bromide, which are used as muscarinic receptor antagonists [1]. Procurement of the chloride salt provides a versatile starting material for anion metathesis or esterification to generate these high-value APIs. The specific N-alkyl substitution pattern is critical for receptor binding affinity, and the quantitative structure-activity relationships established in the literature [2] confirm that generic substitution with choline chloride or tetraethylammonium chloride would abolish the desired pharmacological activity.

Hydrogen-Bonding Phase-Transfer Catalysis

For phase-transfer catalyzed reactions where hydrogen bonding to the anionic substrate or transition state can enhance reactivity, such as in CO2 fixation or certain nucleophilic substitutions, this hydroxyl-functionalized quaternary ammonium salt offers a distinct advantage over non-functionalized catalysts like tetraethylammonium chloride. The quantitative relationship between hydroxyl group count and substrate absorption capacity, demonstrated by a two-fold increase per additional hydroxyl group [1], supports the selection of this mono-hydroxylated compound for achieving a specific balance between catalytic activity and organic-phase solubility.

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